4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline is an organic compound with the molecular formula C16H20N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group attached to a methyl group, along with ethyl and methyl substituents on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with 2-ethyl-6-methylaniline under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as acetonitrile or ethanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated products .
Scientific Research Applications
4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-2-ethyl-6-methylaniline
- 4-[(4-Chlorophenyl)methyl]-2-ethyl-6-methylaniline
- 4-[(4-Nitrophenyl)methyl]-2-ethyl-6-methylaniline
Uniqueness
4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
90680-32-3 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h4-8,10H,3,9,17-18H2,1-2H3 |
InChI Key |
XSVKKJLZPRFMCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC=C(C=C2)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.